(S)-(+)-2-Octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Template for Enantioselective Reactions

(S)-(+)-2-Octanol can act as a chiral template in enantioselective reactions, favoring the formation of one specific enantiomer of a product molecule. One example is its use in the study of enantioselective glycidol esterification, where it influences the reaction pathway to preferentially produce a specific enantiomer of the ester product. [Source: A facile method for the preparation of enantiomerically pure aromatic glycidyl ethers via dynamic kinetic resolution, Tetrahedron Letters, Volume 44, Issue 37, 2003, Pages 6927-6930, ]

Synthesis of Chiral Building Blocks

(S)-(+)-2-Octanol serves as a starting material for the synthesis of various chiral building blocks used in the construction of complex molecules. For instance, it can be converted to (+)-(S)-2-octyl tosylate, which acts as an intermediate in the preparation of various enantiomerically pure compounds, including (-)-(R)-2-halo and azido octanes. [Source: Enantioselective synthesis of 2-haloalkanes and 2-azidoalkanes, The Journal of Organic Chemistry, 1998, 63 (18), 6599-6607, ]

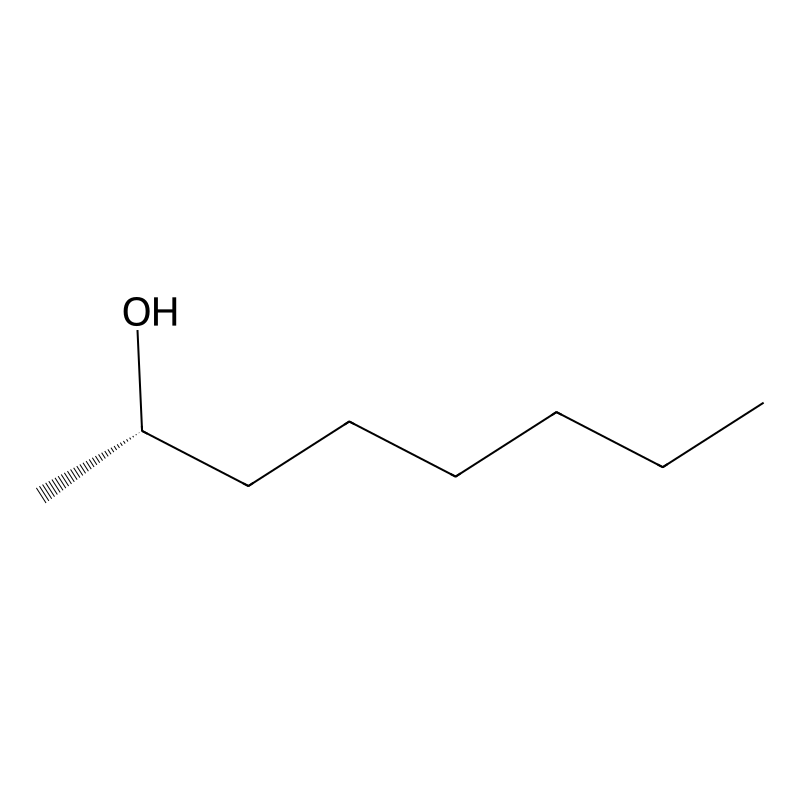

(S)-(+)-2-Octanol, also known as (2S)-octan-2-ol, is a chiral organic compound with the molecular formula . It appears as a colorless oily liquid that is poorly soluble in water but readily dissolves in most organic solvents. This compound is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain. The chiral nature of (S)-(+)-2-Octanol allows for distinct biological and chemical properties compared to its enantiomer, (R)-(-)-2-Octanol. It is commonly derived from natural sources, particularly through the processing of castor oil, which predominantly contains ricinoleic acid .

- Oxidation: It can be oxidized to form ketones, specifically 2-octanone. This reaction typically requires oxidizing agents such as chromic acid or potassium permanganate.

- Esterification: Reacting with carboxylic acids can produce esters, which are useful in various applications, including fragrances and flavorings.

- Dehydration: Under acidic conditions, (S)-(+)-2-Octanol can undergo dehydration to yield alkenes, primarily 2-octene .

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

(S)-(+)-2-Octanol exhibits several biological activities. It has been identified as a volatile oil component and plant metabolite, particularly found in species such as Vaccinium macrocarpon (cranberry) where it may contribute to the plant's aroma and flavor profile . Additionally, it has shown potential neuroprotective effects and is being studied for its role in alleviating essential tremors and other involuntary neurological conditions . Its low toxicity profile makes it a candidate for further research in pharmacological applications.

The most common method for synthesizing (S)-(+)-2-Octanol involves the base-catalyzed cleavage of ricinoleic acid derived from castor oil. The process typically includes:

- Hydrolysis of Ricinoleic Acid: The ricinoleic acid is hydrolyzed to yield glycerol and fatty acids.

- Decarboxylation: The fatty acids undergo decarboxylation to form 2-octanol along with sebacic acid as a coproduct.

- Purification: The crude product is then purified through distillation or other separation techniques to isolate (S)-(+)-2-Octanol .

This method is favored due to its sustainability and the renewable nature of castor oil.

(S)-(+)-2-Octanol finds applications across various industries:

- Flavor and Fragrance Industry: Utilized as a flavoring agent and fragrance component due to its pleasant odor.

- Solvent: Acts as a low-volatility solvent in paints, coatings, adhesives, and agrochemicals.

- Defoaming Agent: Employed in pulp and paper production, oil extraction processes, and cement manufacturing.

- Chemical Intermediate: Used in the production of surfactants, emollients for cosmetics, plasticizers, lubricants, and pesticides .

These applications underscore its importance in both consumer products and industrial processes.

Research on interaction studies involving (S)-(+)-2-Octanol has indicated its potential effects on biological systems. Studies suggest that it may interact with various receptors or enzymes within biological pathways. For instance, its neuroprotective properties may be linked to interactions with neurotransmitter systems involved in tremor regulation . Further research is needed to elucidate these interactions fully.

(S)-(+)-2-Octanol shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Octanol | Primary Alcohol | Straight-chain alcohol; less complex than 2-octanol |

| 2-Ethylhexanol | Branched Alcohol | Higher boiling point; used in plasticizers |

| 3-Octanol | Secondary Alcohol | Different positional isomer; distinct reactivity |

| 1-Hexanol | Primary Alcohol | Shorter carbon chain; different physical properties |

| 1-Decanol | Primary Alcohol | Longer carbon chain; used in surfactants |

Each compound exhibits unique properties that influence their respective applications and biological activities. (S)-(+)-2-Octanol stands out due to its chiral nature and specific interactions within biological systems compared to its non-chiral counterparts.

The discovery of (S)-(+)-2-octanol is rooted in early 20th-century stereochemical research. In 1913, Pickard and Kenyon pioneered the resolution of racemic 2-octanol using brucine salts of sec-octyl hydrogen phthalate, marking one of the first successful separations of secondary alcohol enantiomers. This work laid the foundation for understanding the optical activity of chiral alcohols. Industrial production emerged later, with castor oil-derived ricinoleic acid serving as the primary feedstock through base-cleavage reactions.

Table 1: Key Historical Milestones

Significance in Stereochemistry

(S)-(+)-2-octanol exemplifies the critical role of configuration in molecular interactions. Its C2 chiral center creates distinct biochemical behavior compared to the (R)-enantiomer. Studies using modified Raney nickel catalysts achieved 65.6% optical yield in 2-octanone hydrogenation, demonstrating configurational sensitivity in synthetic routes. The compound’s 2D chiral self-assembly properties on pyrolytic graphite further highlight its utility in surface chemistry studies.

Table 2: Enantiomeric Properties

| Property | (S)-(+)-2-Octanol | (R)-(−)-2-Octanol |

|---|---|---|

| Specific Rotation (°) | +9.0 to +11.0 (neat) | −7.94 (c=8.7, EtOH) |

| Hydrogen Bond Strength | 25.3 kJ/mol | 25.1 kJ/mol |

Position in Chiral Alcohol Research

As a model secondary alcohol, (S)-(+)-2-octanol has driven advances in three key areas:

- Resolution Techniques: Brucine adsorption methods enabled >95% enantiomeric purity, setting benchmarks for alcohol separations.

- Biocatalysis: Corynebacterium equi oxidizes 2-octanol enantioselectively, achieving 91% yield in diketone synthesis.

- Derivatization: The alcohol serves as a chiral auxiliary in tosylate intermediates for azidooctanes and prostaglandin precursors.

Its 0.819 g/cm³ density and −38°C melting point make it ideal for phase behavior studies, while the 76°C flash point ensures safe handling in industrial applications.

Molecular Structure and Configuration

(S)-(+)-2-Octanol is an eight-carbon secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 grams per mole [2] [17]. The compound exhibits the International Union of Pure and Applied Chemistry name (2S)-octan-2-ol and is registered under Chemical Abstracts Service number 6169-06-8 [2] [4]. The molecular structure consists of a linear alkyl chain containing eight carbon atoms, with a hydroxyl functional group positioned at the second carbon atom, creating the characteristic secondary alcohol configuration [1] [15].

The structural formula can be represented as CH3CH(OH)(CH2)5CH3, where the hydroxyl group is attached to the second carbon atom from one terminal methyl group [15]. The exact mass of the molecule is 130.135765 atomic mass units, reflecting the precise isotopic composition [3] [21]. The International Chemical Identifier string for (S)-(+)-2-octanol is InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1, which encodes the complete structural information including stereochemical configuration [2] [4].

| Property | Value |

|---|---|

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Exact Mass | 130.135765 g/mol |

| CAS Registry Number | 6169-06-8 |

| IUPAC Name | (2S)-octan-2-ol |

| InChI | 1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

Stereochemical Properties

(S)-(+)-2-Octanol demonstrates dextrorotatory optical activity, rotating plane-polarized light in a clockwise direction when viewed toward the light source [6] [28]. This optical rotation property is denoted by the positive (+) designation in the compound name, indicating that the molecule exhibits a positive specific rotation value [6]. The stereochemical designation "S" follows the Cahn-Ingold-Prelog priority rules, where the four substituents around the chiral carbon are ranked according to atomic number priorities [12].

The molecule belongs to the class of chiral secondary alcohols, possessing one defined stereocenter at the second carbon position [3] [6]. Enantiomers of chiral compounds exhibit identical physical properties except for their interaction with plane-polarized light and their behavior in chiral environments [6]. The optical activity of (S)-(+)-2-octanol can be measured using polarimetry techniques, typically at the sodium D-line wavelength of 589.3 nanometers [28].

The stereochemical properties of (S)-(+)-2-octanol make it valuable as a chiral derivatizing agent in analytical chemistry applications [2] [13]. The compound can be employed for converting enantiomeric mixtures into diastereomeric derivatives, which can then be separated and analyzed using conventional chromatographic methods [13] [26].

Chirality Center Analysis

The chirality center in (S)-(+)-2-octanol is located at the second carbon atom, which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, a methyl group, and a hexyl chain [3] [6]. This tetrahedral arrangement with four distinct substituents creates the fundamental requirement for molecular chirality [6] [12]. The assignment of absolute configuration follows the Cahn-Ingold-Prelog sequence rules, where substituents are prioritized based on atomic number [12].

For the (S)-configuration at carbon-2, the priority order is: hydroxyl group (highest priority due to oxygen), hexyl chain (carbon chain with higher molecular weight), methyl group (single carbon), and hydrogen atom (lowest priority) [12] [27]. When the molecule is oriented with the hydrogen atom pointing away from the observer, the sequence from highest to lowest priority proceeds in a counterclockwise direction, confirming the S-configuration [12] [27].

The presence of only one stereocenter in (S)-(+)-2-octanol means that only two stereoisomers exist for this molecular connectivity: the (S)-(+) and (R)-(-) enantiomers [6] [10]. The stereocenter analysis reveals that this compound exhibits no meso forms or diastereomeric relationships with other stereoisomers of the same connectivity [5] [14].

| Substituent at C-2 | Priority Rank | Atomic Number Basis |

|---|---|---|

| Hydroxyl (-OH) | 1 | Oxygen (8) |

| Hexyl chain (-C6H13) | 2 | Carbon chain length |

| Methyl (-CH3) | 3 | Single carbon |

| Hydrogen (-H) | 4 | Hydrogen (1) |

Conformational Analysis

The conformational behavior of (S)-(+)-2-octanol involves rotation around the carbon-carbon bonds within the octyl chain, with particular significance at the C1-C2 and C2-C3 bonds due to the proximity of the hydroxyl group [7]. Secondary alcohols typically adopt conformations that minimize steric interactions between the hydroxyl group and adjacent alkyl substituents [7] [20]. The hydroxyl group orientation relative to the methyl and hexyl substituents influences the overall molecular geometry and stability [7].

Conformational analysis using Newman projections reveals that the most stable conformations occur when the hydroxyl group adopts a gauche arrangement relative to the larger alkyl substituents, minimizing unfavorable steric interactions [7] [35]. The conformational preferences are influenced by both steric factors and potential intramolecular hydrogen bonding interactions [7] [11]. The alkyl chain portion of the molecule tends to adopt an extended all-trans conformation to minimize gauche interactions between methylene groups [35].

Temperature-dependent conformational studies of related octanol isomers indicate that conformational equilibria shift with thermal energy, affecting the overall molecular association patterns [11]. The conformational flexibility of (S)-(+)-2-octanol contributes to its solubility properties and intermolecular interactions in various solvents [11] [15].

Structural Comparison with (R)-(-)-2-Octanol

(S)-(+)-2-Octanol and (R)-(-)-2-Octanol represent a pair of enantiomers with identical molecular formulas, molecular weights, and most physical properties, differing only in their three-dimensional spatial arrangements and optical activities [9] [10]. The (R)-(-)-2-octanol enantiomer is registered under Chemical Abstracts Service number 5978-70-1 and exhibits levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction [13] [31].

The key structural difference lies in the absolute configuration at the C-2 stereocenter [9] [13]. While (S)-(+)-2-octanol has the S-configuration with a positive optical rotation, (R)-(-)-2-octanol possesses the R-configuration with a negative optical rotation of equal magnitude but opposite sign [6] [13]. The International Chemical Identifier strings differ only in the stereochemical descriptor: the (R)-enantiomer contains "/t8-/m1/s1" compared to "/t8-/m0/s1" for the (S)-enantiomer [13] [31].

Both enantiomers exhibit identical melting points (-38°C), boiling points (approximately 178°C), densities (0.819 g/mL), and refractive indices [17] [34] [36]. The enantiomers demonstrate identical chemical reactivity with achiral reagents but show differential behavior with chiral catalysts and in chiral environments [6] [29]. Nuclear magnetic resonance spectroscopic data for both enantiomers are identical when measured in achiral solvents, as the magnetic environments of corresponding nuclei are equivalent [22] [31].

| Property | (S)-(+)-2-Octanol | (R)-(-)-2-Octanol |

|---|---|---|

| CAS Number | 6169-06-8 | 5978-70-1 |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) |

| Absolute Configuration | S | R |

| Physical Properties | Identical | Identical |

| Chemical Reactivity (achiral) | Identical | Identical |

| Chemical Reactivity (chiral) | Different | Different |

Physical Constants and Descriptors

| Parameter | Experimental value | Conditions | Sources |

|---|---|---|---|

| Molecular formula | C₈H₁₈O | — | [1] |

| Relative molecular mass | 130.23 grams per mole | — | [1] [2] |

| Density | 0.822 grams per millilitre | 25 degrees Celsius | [2] [3] |

| Refractive index | 1.426 (589 nanometres) | 20 degrees Celsius | [2] [4] [5] |

| Melting point | −38.6 degrees Celsius | atmospheric pressure | [3] [5] |

| Normal boiling point | 175 – 179 degrees Celsius | 101.3 kilopascals | [2] [3] [5] |

| Flash point (closed cup) | 76 degrees Celsius | — | [2] [6] [7] |

| Dynamic viscosity | 6.49 millipascal second | 20 degrees Celsius | [5] |

3.1.1 Molecular Weight and Formula

The compound possesses the empirical formula C₈H₁₈O and a relative molecular mass of 130.23 grams per mole, consistent across crystallographic, spectrometric, and elemental analyses [1] [2].

3.1.2 Density and Refractive Index

Room-temperature density measurements cluster tightly around 0.82 grams per millilitre, reflecting moderate molecular packing in the liquid state [2] [3]. The refractive index of 1.426 (sodium yellow line, 589 nanometres) places (S)-(+)-2-Octanol among medium-polarity secondary alcohols [2] [4] [5].

3.1.3 Melting and Boiling Points

Negative melting temperature (−38 °C) underlines the compound’s liquidity across most laboratory conditions [3]. The normal boiling interval of 175 – 179 °C illustrates the volatility increase typical of secondary C₈ alcohols relative to their primary counterparts [5].

3.1.4 Flash Point and Viscosity

A flash point of 76 °C denotes moderate combustibility for storage classification [2] [6]. Viscosity data (6.49 millipascal second at 20 °C) indicate a fluid comparable to n-hexanol, aligning with molecular size and hydrogen-bonding capability [5].

Spectroscopic Properties

| Technique | Key quantitative observations | Interpretative highlights | Sources |

|---|---|---|---|

| Optical rotation (polarimetry) | Specific rotation +9 to +11 degrees (neat, 20 °C) | Positive sign confirms dextrorotation of the (S) enantiomer [2] [8] [4] | [2] [8] [4] |

| Optical rotatory dispersion | Monotonic increase from +8.2 degrees at 633 nm to +10.6 degrees at 546 nm; no Cotton effect in the ultraviolet-visible window | Curve typifies a non-absorbing chiral chromophore lacking electronic Cotton effects [9] | [9] |

| Electronic circular dichroism | Cotton-triplet at 568 nm (+) / 582 nm (−) / 605 nm (+) for the R form, mirror-image reversal for the S form when inducing chirality in cyanine dye nanotubes | Handedness of the alcohol dictates supramolecular helical sense; magnitude amplified one-hundred-fold relative to background [10] | [10] |

| Vibrational circular dichroism (near-infrared overtone window) | Differential absorption detected for overtones and combination bands of O–H and C–H stretches; detection threshold 1.1 × 10⁻⁶ absorbance units | Confirms absolute configuration without electronic chromophores; demonstrates suitability of overtone region for small chiral alcohols [11] | [11] |

3.2.1 Optical Rotation Parameters

Polarimetric assays agree on a narrow window centred near +10 degrees, measured either neat or at one-gram-per-millilitre concentration in ethanol, evidencing high enantiomeric purity in commercial material [2] [4].

3.2.2 Circular Dichroism Profile

Although (S)-(+)-2-Octanol itself shows no intrinsic electronic circular dichroism above 200 nanometres, it powerfully transfers its chirality to excitonic dye aggregates. Mirror-image Cotton triplets around 600 nanometres provide a sensitive probe for handedness and strengthen supramolecular chiral amplification models [10].

3.2.3 Vibrational Circular Dichroism Characteristics

Near-infrared vibrational circular dichroism captures subtle differences in overtone intensities between left- and right-circularly polarised light, offering a label-free route to absolute stereochemical assignment for aliphatic alcohols. Observed rotational strengths for (S)-(+)-2-Octanol align with theoretical predictions based on magnetic dipole–electric dipole coupling [11].

Solubility Properties

| Medium | Solubility or miscibility | Experimental conditions | Sources |

|---|---|---|---|

| Water | 1.12 grams per litre | 25 degrees Celsius | [4] [12] |

| Lower alcohols (ethanol, methanol, propanol) | Fully miscible | ambient temperature | [12] |

| Ethers and chloroform | Fully miscible | ambient temperature | [3] [12] |

| Alkanes (hexane, heptane) | Partial miscibility; two-phase behaviour above 5% w/w | ambient temperature | [13] |

| Octanol–water partition coefficient (decimal logarithm) | 2.34 – 2.82 | shake-flask determinations; neutral pH | [14] [13] |

3.3.1 Aqueous Solubility

Limited aqueous solubility (≈ 1 gram per litre) places the alcohol at the hydrophobic–hydrophilic threshold, a key factor for environmental distribution modelling [4] [12].

3.3.2 Organic Solvent Compatibility

Complete miscibility with polar protic and aprotic solvents reflects the balance between the hydroxyl group’s hydrogen-bonding ability and the hydrophobic heptyl tail [3] [12].

3.3.3 Partition Coefficient Analysis

The decimal logarithm of the octanol to water partition coefficient of approximately 2.5 positions (S)-(+)-2-Octanol within the moderate lipophilicity domain, predicting non-negligible bioaccumulation yet ready biodegradation in aerobic systems [14] [13].

Thermodynamic Properties

| Property | Numerical value | Methodology | Sources |

|---|---|---|---|

| Enthalpy of vaporisation | 67.9 ± 0.3 kilojoules per mole | Gas saturation calorimetry, 284 – 329 K | [15] |

| Enthalpy of fusion | 17.0 kilojoules per mole | Calorimetric estimation (Joback method) | [16] |

| Critical temperature | 632 ± 7 kelvin | Extrapolated vapour-pressure relations | [15] |

| Critical pressure | 27.5 ± 0.5 bar | Isochoric visual cell | [15] |

| Critical volume | 0.519 litres per mole | Extrapolation | [15] |

| Specific heat capacity (liquid) | 2.534 joules per gram kelvin | Differential scanning calorimetry, 293 K | [5] |

3.4.1 Phase Change Energetics

The enthalpy of vaporisation aligns with the general trend of increasing cohesive energy among C₈ alcohol isomers, whereas the comparatively low enthalpy of fusion mirrors the loose packing evidenced by the low melting point [15] [3].

3.4.2 Thermochemical Parameters

Critical constants (632 kelvin, 27.5 bar) serve as benchmarks for supercritical extraction design and equation-of-state parameterisation [15]. The specific heat capacity of 2.534 joules per gram kelvin aids precise energy balance calculations in distillation and reactive distillation modelling [5].

XLogP3

UNII

GHS Hazard Statements

H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant